molecular formula C14H16NO5- B13921851 Ethyl N-acetyl-alpha-carboxylatophenylalaninate CAS No. 59223-84-6

Ethyl N-acetyl-alpha-carboxylatophenylalaninate

Cat. No.: B13921851
CAS No.: 59223-84-6
M. Wt: 278.28 g/mol
InChI Key: IUQUDZRFNPEIQI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Acylated Phenylalanine Derivatives

The development of acylated phenylalanine derivatives traces its origins to mid-20th-century efforts to resolve racemic amino acid mixtures for pharmaceutical and biochemical applications. The seminal work of Erlenmeyer and Lipp in 1882 on phenylalanine synthesis laid the groundwork for subsequent acylation strategies. By the 1970s, enzymatic resolution methods using microbial proteases emerged as a key innovation, enabling the production of enantiomerically pure N-acetylphenylalanine esters. For instance, the use of Serratia marcescens protease in hydrolyzing racemic N-acetyl-D,L-phenylalanine methyl ester demonstrated 98% enantiomeric excess for the D-isomer, establishing a benchmark for industrial-scale resolutions.

A critical milestone was the advent of stereochemical analyses using adenosine 5'-O-(1-thiotriphosphate) (ATPαS) to probe the chiral preferences of aminoacyl-tRNA synthetases. Studies on phenylalanyl-tRNA synthetase from Saccharomyces cerevisiae revealed strict stereospecificity for the (A) diastereomer of ATPαS during phenylalanine activation, underscoring the enzyme's role in maintaining chiral fidelity. This discovery directly informed synthetic strategies for N-acylated phenylalanine esters, as enzymatic discrimination between enantiomers became a cornerstone of asymmetric synthesis.

Table 1: Key Synthetic Milestones for Acylated Phenylalanine Esters

Year Innovation Significance Source
1882 First chemical synthesis of phenylalanine Established foundational structure
1977 Stereochemical analysis of phenylalanyl-tRNA synthetase Clarified enzymatic chiral discrimination
1980 Microbial protease-mediated resolution of N-acetyl-D,L-phenylalanine esters Enabled industrial-scale enantiomer production

Positional Isomerism and Stereochemical Significance of α-Carboxylato Substitution

The α-carboxylato group in Ethyl N-acetyl-α-carboxylatophenylalaninate introduces distinct stereoelectronic and steric effects that govern its reactivity and biological interactions. Positional isomerism arises from the spatial arrangement of the acetyl and ethyl ester groups relative to the phenyl ring, with the α-configuration favoring specific enzyme-binding conformations. Nuclear magnetic resonance (NMR) analyses of N-acetyl-L-phenylalanine ethyl ester (PubChem CID: 94229) reveal deshielding of the α-proton at δ 4.5–4.7 ppm, indicative of electron withdrawal by the adjacent carbonyl groups.

The compound’s stereochemical significance is exemplified in its interactions with chiral catalysts. For instance, L-proline-mediated asymmetric Robinson annulations utilize N-acetylphenylalanine esters as chiral auxiliaries, where the α-carboxylato group participates in π-π stacking with cyclohexenone intermediates. This interaction stabilizes transition states, achieving enantiomeric excesses >90% in Wieland-Miescher ketone syntheses.

Table 2: Comparative Properties of Phenylalanine Ester Isomers

Property N-Acetyl-L-Phe-OEt (CID: 94229) N-Acetyl-D-Phe-OEt (CID: 11694343)
Molecular Formula C~13~H~17~NO~3~ C~13~H~17~NO~3~
Specific Rotation [α]D +12.5° (c=1, CHCl~3~) -12.3° (c=1, CHCl~3~)
Melting Point 98–100°C 97–99°C
Enzyme Binding (PAH) Competitive inhibition (K~i~ = 2.1 µM) No inhibition observed

Recent advancements in dynamic kinetic resolutions have further highlighted the compound’s versatility. Dual enzymatic-metal catalytic systems, such as Candida antarctica lipase B paired with ruthenium complexes, achieve near-quantitative yields of enantiopure Ethyl N-acetyl-α-carboxylatophenylalaninate by continuously racemizing the substrate. These systems exploit the α-carboxylato group’s lability under mild acidic conditions, enabling in situ equilibration between enantiomers during enzymatic esterification.

The stereoelectronic effects of the α-carboxylato substitution also modulate metabolic pathways. Acetylation of phenylalanine hydroxylase (PAH) at lysine residues K38, K204, and K282 reduces enzymatic activity by 40%, as demonstrated in porcine hepatocyte models. This post-translational modification alters the substrate-binding pocket’s electrostatic potential, diminishing phenylalanine conversion to tyrosine and highlighting the pharmacological potential of acylated derivatives in metabolic regulation.

Properties

CAS No.

59223-84-6

Molecular Formula

C14H16NO5-

Molecular Weight

278.28 g/mol

IUPAC Name

2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate

InChI

InChI=1S/C14H17NO5/c1-3-20-13(19)14(12(17)18,15-10(2)16)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)(H,17,18)/p-1

InChI Key

IUQUDZRFNPEIQI-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(C(=O)[O-])NC(=O)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Chiral Amino Acid Ester Formation:
    The process often begins with L-phenylalanine or its derivatives. For example, L-lactic acid derivatives can be esterified with benzyl or ethyl groups to form esters that serve as intermediates.

  • Chirality Inversion and Bromination:
    Methods include halogenation of benzyl esters followed by chirality inversion to obtain D-type bromopropionic acid benzyl esters, which are key intermediates for further alkylation.

N-Acetylation of Amino Group

  • The amino group of phenylalanine or its derivatives is protected by acetylation using acetic anhydride under controlled molar ratios (1:1 to 1:1.5) and solvents such as ethyl acetate.
  • Phase transfer catalysts like cesium carbonate or potassium carbonate may be employed to improve reaction efficiency, with reflux temperatures ranging from 95 to 110 °C.

Formation of Ethyl Ester

  • The carboxyl group is esterified to form the ethyl ester, commonly using ethyl chloroacetate or ethyl acrylate derivatives.
  • Reaction conditions involve solvents such as methylene chloride, ethyl acetate, dimethylformamide (DMF), or chloroform, followed by aqueous workup and drying with anhydrous magnesium sulfate.

Selective Alkylation and Catalytic Hydrogenation

  • Alkylation reactions are performed with alpha-bromo esters and amino acid derivatives under chiral selective conditions, often in the presence of acid binding agents and solvents.
  • Catalytic hydrogenation is used to remove protective benzyl groups and reduce carbonyl functionalities, employing palladium on carbon (Pd/C) catalysts under hydrogen atmosphere at controlled temperatures (50–75 °C) and reaction times (3–6 hours).

  • Acid binding agents such as triethylamine, sodium bicarbonate, or sodium acetate are added to neutralize the reaction mixture during hydrogenation.

Purification

  • After reaction completion, mixtures are cooled, filtered to remove catalysts, and the product is purified by recrystallization from mixtures of ethyl acetate and toluene under reflux conditions.
  • The product is washed with water multiple times and dried to yield this compound with high purity (up to 99.8% by HPLC).

Representative Reaction Scheme and Conditions

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 N-Acetylation of amino group Ortho-aminophenol + Acetic anhydride; molar ratio 1:1-1.5; ethyl acetate solvent; reflux 95-110 °C - Phase transfer catalysts used
2 Esterification of carboxyl group Chloroacetic chloride dropwise addition; methylene chloride solvent; nitrogen atmosphere; room temp 78.8 Workup with NaHCO3, drying with MgSO4
3 Catalytic hydrogenation Pd/C (5%), triethylamine or sodium bicarbonate; H2 gas bubbling; 50-75 °C; 3-6 h 72-85 Recrystallization for purification
4 Recrystallization and drying Ethyl acetate/toluene mixture; reflux stirring 4 h; filtration and water washing - Final product purity ~99.8% by HPLC

Key Research Discoveries and Industrial Relevance

  • Diastereoselectivity:
    The use of metal salts of (S)-alanine and controlled reaction conditions enables predominant formation of the (aS,1S)-diastereomer of ethyl-alpha-(1-carboxyethyl)amino-gamma-oxo-gamma-phenylbutyrate, which is structurally related to this compound. This selectivity is critical for biological activity and industrial applications.

  • One-Pot Reaction Efficiency:
    Some related compounds have been synthesized via one-pot reactions stabilizing molecular conformations through intramolecular hydrogen bonds, enhancing yield and purity.

  • Hydrogenation Parameters:
    Optimizing Pd/C catalyst loading, acid binding agent molar ratios, and solvent volumes significantly impacts reaction efficiency and product purity.

Summary Table of Preparation Methods

Aspect Details
Starting materials L-phenylalanine derivatives, L-lactic acid esters, ortho-aminophenol
Protection N-acetylation using acetic anhydride
Esterification Ethyl ester formation via chloroacetic chloride or ethyl acrylate derivatives
Alkylation Chiral selective alkylation with alpha-bromo esters
Catalytic hydrogenation Pd/C catalyst, hydrogen atmosphere, acid binding agents (triethylamine, sodium bicarbonate)
Solvents Ethyl acetate, methylene chloride, DMF, toluene
Purification Recrystallization from ethyl acetate/toluene mixture, filtration, washing
Yields 72–85% for hydrogenation steps, overall high purity (~99.8%)
Diastereoselectivity Predominantly (aS,1S)-diastereomer formation under controlled conditions

Chemical Reactions Analysis

Types of Reactions

2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

This compound shares a phenyl group and ester functionality with the target molecule but lacks the amino acid backbone and N-acetyl modification. It is primarily used in synthesizing phenethylamine precursors and ketone derivatives . The absence of polar groups (e.g., carboxylate, acetylated amine) reduces its solubility in polar solvents compared to Ethyl N-acetyl-alpha-carboxylatophenylalaninate.

Ethyl Palmitate (CAS 628-97-7)

A fatty acid ester with a long aliphatic chain, ethyl palmitate differs significantly in structure and function. It is studied in insect pheromone responses and fragrance formulations due to its volatility and hydrophobic nature . Unlike the target compound, it lacks aromatic or polar functional groups, limiting its use in biochemical contexts.

Physicochemical and Application Comparison

The table below highlights key differences:

Compound Molecular Formula CAS Number Key Functional Groups Applications Solubility
This compound C14H17NO5 (estimated) N/A Ethyl ester, N-acetyl, carboxylate Peptide synthesis, chiral intermediates Low water solubility; organic solvents
Ethyl 2-phenylacetoacetate C12H14O3 5413-05-8 Ethyl ester, phenyl, ketone Phenethylamine precursors, organic synthesis Soluble in ethanol, ether
Ethyl palmitate C18H36O2 628-97-7 Ethyl ester, aliphatic chain Insect behavior studies, fragrances Insoluble in water; lipophilic

Research Findings

  • Ethyl 2-phenylacetoacetate : Demonstrated efficacy in synthesizing β-keto esters for heterocyclic compounds, with reactivity driven by its ketone group .
  • Ethyl palmitate : Implicated in reduced antennal responses in clothianidin-treated Bombus terrestris, suggesting ecological impacts in pollinators .
  • This compound: While direct studies are sparse, analogous N-acetylated amino acid esters are known to enhance metabolic stability and bioavailability in drug design.

Biological Activity

Ethyl N-acetyl-alpha-carboxylatophenylalaninate is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and its interactions with various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of phenylalanine, an essential amino acid. Its structure can be described as follows:

  • Chemical Formula : C₁₄H₁₅NO₄
  • Molecular Weight : 255.28 g/mol

The compound features an ethyl ester group, an acetamido group, and a carboxylic acid, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : ACC plays a crucial role in fatty acid synthesis and metabolism. Inhibition of this enzyme has been linked to reduced lipogenesis, making it a target for obesity and metabolic syndrome treatments .
  • Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) : PPARs are nuclear receptors that regulate fatty acid storage and glucose metabolism. Compounds that act as dual modulators of ACC and PPARs may offer therapeutic benefits in managing dyslipidemia and type 2 diabetes mellitus .

Toxicological Studies

Initial toxicological assessments indicate that this compound exhibits low toxicity levels in mammalian models. The acute oral LD50 was found to be greater than 5000 mg/kg, categorizing it as practically non-toxic . This low toxicity profile suggests a favorable safety margin for potential therapeutic applications.

Case Studies

  • Weight Management : A study evaluating the effects of ACC inhibitors on weight management demonstrated that compounds similar to this compound could significantly reduce body weight in obese animal models by inhibiting fat accumulation .
  • Diabetes Control : Research on dual modulators targeting both ACC and PPARs revealed promising results in improving insulin sensitivity and glucose tolerance in diabetic rats, suggesting that this compound may have similar effects due to its structural characteristics .

Data Tables

StudyCompoundBiological ActivityFindings
1This compoundACC InhibitionReduced lipogenesis in vitro
2Similar ACC InhibitorsPPAR ModulationImproved insulin sensitivity in diabetic models
3This compoundToxicity AssessmentLD50 > 5000 mg/kg

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl N-acetyl-alpha-carboxylatophenylalaninate to minimize by-product formation?

  • Methodological Answer : Synthesis optimization involves selecting anhydrous solvents (e.g., dichloromethane or ether), controlled reaction temperatures, and stoichiometric adjustments to reduce side reactions. Alkaline catalysts (e.g., triethylamine) can improve reaction efficiency. Monitoring reaction progress via HPLC or LC-MS is critical to detect intermediates and by-products. For example, analogous synthesis of N-formyl-L-phenylalanine uses formyl chloride under anhydrous conditions with alkali catalysis . Post-synthesis purification via column chromatography or recrystallization in polar solvents (e.g., ethanol) further isolates the target compound.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify esterification and acetylation sites. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1740 cm⁻¹ for esters). Purity assessment via reversed-phase HPLC with UV detection (e.g., 254 nm) is standard. For analogs like N-acetylphenylalanine, ChEBI annotations and registry numbers (e.g., ChemIDplus) provide reference spectra .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer : Adopt industrial hygiene practices, including closed-system handling and local exhaust ventilation to minimize inhalation or dermal exposure. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. Safety showers and eyewash stations must be accessible. While specific toxicity data for this compound may be limited, analogous N-acetylated amino acids (e.g., N-Acetyl-D-phenylalanine) require strict adherence to hazard controls .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Design controlled stability studies across pH ranges (e.g., 2–12) using buffered solutions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., free carboxylic acids or de-esterified forms). Statistical tools like ANOVA or regression analysis quantify degradation kinetics. Cross-validate results with differential scanning calorimetry (DSC) to assess thermal stability. Critical evaluation of experimental variables (e.g., buffer composition, ionic strength) is necessary to reconcile discrepancies .

Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties?

  • Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability. Simulate metabolic pathways with liver microsomes (e.g., human or rat) to identify cytochrome P450-mediated oxidation. Plasma protein binding assays (e.g., equilibrium dialysis) quantify unbound fractions. For analogs like ethyl cellulose-coated drugs, in vitro release studies in biorelevant media (e.g., FaSSGF/FeSSIF) predict absorption behavior .

Q. How can researchers address challenges in synthesizing enantiopure this compound?

  • Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Dynamic kinetic resolution (DKR) strategies may suppress racemization. For related compounds like N-acetyl-L-phenylalanine, enzymatic methods (e.g., lipase-catalyzed acetylation) offer high enantioselectivity .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding modes to receptors like G-protein-coupled receptors. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes. Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., logP, polar surface area) with bioavailability. Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization) .

Data Analysis and Presentation Guidelines

Q. How should researchers present conflicting spectroscopic data in publications?

  • Methodological Answer : Include raw spectra (NMR, MS) in supplementary materials with annotated peaks. Tabulate chemical shifts, coupling constants, and integration values. For ambiguous signals, compare with literature data for structurally similar compounds (e.g., N-acetylphenylalanine derivatives) . Use error bars in degradation studies to indicate variability and discuss potential sources (e.g., instrument sensitivity).

Q. What statistical approaches are appropriate for analyzing dose-response studies involving this compound?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply the Shapiro-Wilk test to confirm normality and Welch’s t-test for unequal variances. For multi-group comparisons, use one-way ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and p-values with corrections for multiple comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.